molecular formula C30H55NO8 B1163722 N-Hexanoyl-glucosylceramide

N-Hexanoyl-glucosylceramide

カタログ番号: B1163722
分子量: 558
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Hexanoyl-glucosylceramide, also known as this compound, is a useful research compound. Its molecular formula is C30H55NO8 and its molecular weight is 558. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cancer Therapy

Enhancement of Drug Delivery

N-Hexanoyl-glucosylceramide has been identified as a potent enhancer of drug uptake in cancer cells. Research indicates that this compound can significantly increase the intracellular accumulation of chemotherapeutic agents like doxorubicin. In vitro studies demonstrated that co-administration of this compound with doxorubicin resulted in an uptake enhancement of up to 300% and reduced the drug's effective concentration needed for toxicity by seven- to fourteen-fold . This suggests that this compound can modulate plasma membrane properties, facilitating the transbilayer diffusion of amphiphilic drugs.

Role in Multidrug Resistance

Another critical application lies in its potential to combat multidrug resistance (MDR) in cancer treatment. High levels of glucosylceramide have been associated with the upregulation of P-glycoprotein, a key player in MDR. Studies show that this compound can inhibit P-glycoprotein activity, suggesting a dual role where it not only enhances drug delivery but also mitigates resistance mechanisms . This property opens avenues for developing combination therapies that could improve the efficacy of existing cancer treatments.

Lysosomal Storage Disorders

Gaucher Disease Treatment

This compound is particularly relevant in the context of Gaucher disease, a lysosomal storage disorder caused by glucocerebrosidase deficiency leading to glucosylceramide accumulation. Research utilizing radioactive substrates like N-(1-[14C]hexanoyl)-D-erythro-glucosylsphingosine has shown a direct correlation between enzyme activity and disease severity across different types of Gaucher disease . This indicates that this compound could serve as a valuable tool for assessing enzyme activity and potentially guiding therapeutic strategies.

Skin Health Enhancement

Skin Barrier Function Improvement

Recent studies have explored the efficacy of plant-derived ceramides, including glucosylceramides like this compound, in enhancing skin barrier function. A clinical trial involving oral administration of wine lees extract containing these compounds showed significant improvements in transepidermal water loss (TEWL), indicating enhanced skin hydration and barrier integrity after 12 weeks . The results suggest that supplementation with this compound may offer a safe and effective approach to improving skin health.

Summary Table of Applications

Application AreaMechanism/EffectKey Findings/References
Cancer Therapy Enhances drug uptake; inhibits P-glycoproteinIncreased doxorubicin uptake by 300% ; mitigates MDR
Lysosomal Storage Disorders Correlates enzyme activity with disease severityRadioactive substrate study
Skin Health Enhancement Improves skin barrier functionReduced TEWL after supplementation

特性

分子式

C30H55NO8

分子量

558

外観

Unit:5 mgPurity:98+%Physical solid

同義語

N-C6:0-Glucocerebroside;  N-Hexanoyl-beta-D-glucosylsphingosine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。